1-(4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound with the molecular formula C18H27N5O3 and a molecular weight of 361.446 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild and functional group-tolerant conditions, utilizing organoboron reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Medicine: This compound is being explored for its potential as an anti-tubercular agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-(4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application, but it generally involves binding to active sites and modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An important first-line drug used in tuberculosis therapy.
Piperazine derivatives: Often used in medicinal chemistry for their bioactive properties.
Uniqueness
1-(4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-13(24)22-7-4-14(5-8-22)18(25)23-9-6-15(12-23)26-17-11-19-10-16(20-17)21(2)3/h10-11,14-15H,4-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTHSYJJGLSMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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